molecular formula C19H17NO6 B11131020 2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide

2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide

Cat. No.: B11131020
M. Wt: 355.3 g/mol
InChI Key: RTVJFIKDHVSSMY-UHFFFAOYSA-N
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Description

2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and a dimethoxybenzoyl group, which can influence its chemical reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions to form the benzofuran ring. The dimethoxybenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine, followed by the addition of ammonia or an amine to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dimethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The acetamide group can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide is unique due to its combination of a benzofuran core with a dimethoxybenzoyl group and an acetamide moiety. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H17NO6

Molecular Weight

355.3 g/mol

IUPAC Name

2-[[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy]acetamide

InChI

InChI=1S/C19H17NO6/c1-23-16-5-3-11(7-17(16)24-2)19(22)14-9-26-15-6-4-12(8-13(14)15)25-10-18(20)21/h3-9H,10H2,1-2H3,(H2,20,21)

InChI Key

RTVJFIKDHVSSMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)N)OC

Origin of Product

United States

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